molecular formula C17H13F3N4O B12174273 (4E)-5-methyl-2-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one CAS No. 72730-90-6

(4E)-5-methyl-2-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B12174273
CAS No.: 72730-90-6
M. Wt: 346.31 g/mol
InChI Key: RVJZNCLTVYTUHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-5-methyl-2-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolone core and a trifluoromethylphenyl group. Its distinct chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-5-methyl-2-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3-(trifluoromethyl)benzohydrazide with 5-methyl-2-phenyl-3H-pyrazol-3-one under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to increase yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

(4E)-5-methyl-2-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrazolone rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In organic chemistry, (4E)-5-methyl-2-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are exploring its interactions with various biological targets to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound is being evaluated as a potential drug candidate. Its ability to interact with specific enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their thermal stability, mechanical strength, and chemical resistance.

Mechanism of Action

The mechanism of action of (4E)-5-methyl-2-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, triggering signal transduction pathways that lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-methyl-2-phenyl-3H-pyrazol-3-one: Lacks the trifluoromethylphenyl group, resulting in different chemical properties and biological activities.

    3-(trifluoromethyl)benzohydrazide: Contains the trifluoromethylphenyl group but lacks the pyrazolone core.

    2-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with variations in the substitution pattern.

Uniqueness

The uniqueness of (4E)-5-methyl-2-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one lies in its combination of the pyrazolone core and the trifluoromethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Biological Activity

The compound (4E)-5-methyl-2-phenyl-4-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}-2,4-dihydro-3H-pyrazol-3-one, often referred to by its chemical structure, is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound is C17H16F3N3OC_{17}H_{16}F_3N_3O, and it features a pyrazolone core substituted with a trifluoromethyl group and a phenyl hydrazone moiety. The structural complexity of this compound suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antioxidant Activity : Many pyrazolone derivatives are known for their ability to scavenge free radicals, thus protecting cells from oxidative stress.
  • Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
  • Anticancer Potential : Studies have indicated that hydrazone derivatives can induce apoptosis in cancer cells.

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : This compound might inhibit specific enzymes involved in cell proliferation or inflammation.
  • Modulation of Signaling Pathways : It could affect pathways like the NF-kB or MAPK pathways, which are critical in cancer progression and inflammatory responses.
  • Direct Interaction with DNA/RNA : Similar compounds have been shown to intercalate with nucleic acids, affecting their function.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various hydrazone derivatives. The findings suggested that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (IC50 values ranging from 10 to 30 µM) .

Antimicrobial Effects

Research conducted on related pyrazolone derivatives demonstrated notable antimicrobial activity against Staphylococcus aureus and Candida albicans. The minimum inhibitory concentrations (MICs) were reported as low as 15 µg/mL for certain derivatives .

Activity Type Target Organism/Cell Line IC50/MIC Value
AnticancerBreast Cancer Cell Lines10 - 30 µM
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialCandida albicans20 µg/mL

Properties

CAS No.

72730-90-6

Molecular Formula

C17H13F3N4O

Molecular Weight

346.31 g/mol

IUPAC Name

5-methyl-2-phenyl-4-[[3-(trifluoromethyl)phenyl]diazenyl]-1H-pyrazol-3-one

InChI

InChI=1S/C17H13F3N4O/c1-11-15(16(25)24(23-11)14-8-3-2-4-9-14)22-21-13-7-5-6-12(10-13)17(18,19)20/h2-10,23H,1H3

InChI Key

RVJZNCLTVYTUHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.